2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
The compound “2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiophene ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, the bromine atom, the methoxy group, and the amide group. These groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Scientific Research Applications
Electrophilic Substitution Reactions
Research into the kinetics of bromination of derivatives related to the compound shows the characteristic features similar to those of benzene derivatives, underlining the reactivity of such compounds towards electrophilic substitution reactions. This property is critical for understanding the chemical behavior and potential modifications of the compound for various applications (Linda & Marino, 1968).
Antimicrobial Activity
The antimicrobial activity of derivatives has been studied, with findings indicating that specific modifications can result in compounds with notable antimicrobial properties. This underscores the potential of such chemicals in the development of new antimicrobial agents (Цялковский et al., 2005).
Antiprotozoal Agents
Compounds synthesized from similar derivatives have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, suggesting their potential as antiprotozoal agents. This highlights the importance of such compounds in developing new treatments for protozoal diseases (Ismail et al., 2004).
Synthesis and Reactivity
Research has focused on the synthesis and reactivity of related compounds, providing valuable insights into their chemical properties. These studies are essential for the development of new chemical entities with potential applications in medicinal chemistry and other fields (Aleksandrov & El’chaninov, 2017).
Antibacterial Activities
Further research into functionalized derivatives has explored their antibacterial activities, particularly against drug-resistant bacteria. These studies validate the potential of these compounds in addressing the growing challenge of antibiotic resistance (Siddiqa et al., 2022).
Future Directions
Properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-23-14-6-7-18(20)17(12-14)19(22)21(13-15-4-2-10-24-15)9-8-16-5-3-11-25-16/h2-7,10-12H,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGKIMIOHXEKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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